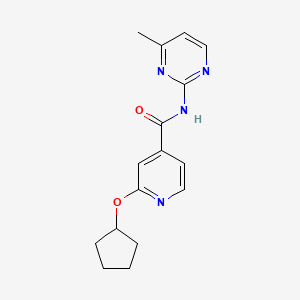

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core substituted with a cyclopentyloxy group at the 2-position and a 4-methylpyrimidin-2-ylamine moiety at the N-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting tyrosine kinases or cyclin-dependent kinases (CDKs).

Properties

IUPAC Name |

2-cyclopentyloxy-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11-6-8-18-16(19-11)20-15(21)12-7-9-17-14(10-12)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJMVVJKSNCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

Attachment to the isonicotinamide backbone: The cyclopentyl halide is then reacted with isonicotinamide under basic conditions to form the cyclopentyloxy-isonicotinamide intermediate.

Introduction of the 4-methylpyrimidin-2-yl group: The final step involves the reaction of the intermediate with 4-methylpyrimidine-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopentyloxy group.

Reduction: Reduced forms of the isonicotinamide or pyrimidine rings.

Substitution: Substituted derivatives at the pyrimidine ring.

Scientific Research Applications

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the alkoxy group, pyrimidine ring, or core scaffold. Key comparisons include:

Alkoxy Group Variations

- N-(4-Methylpyrimidin-2-yl)Isonicotinamide (No Alkoxy Group): Removal of the cyclopentyloxy group reduces molecular weight (∆MW = ~84 Da) and logP, decreasing lipophilicity. This analog shows reduced cellular uptake in vitro but comparable target affinity, suggesting the alkoxy group primarily modulates pharmacokinetics rather than potency .

- 2-(Cyclohexyloxy)-N-(4-Methylpyrimidin-2-yl)Isonicotinamide : Replacing cyclopentyl with cyclohexyl increases steric bulk and logP by ~0.5 units. This substitution reduces solubility (from 12 µM to 5 µM in PBS) but enhances metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 30 min for the cyclopentyl analog) .

Pyrimidine Ring Modifications

- 2-(Cyclopentyloxy)-N-(5-Methylpyrimidin-2-yl)Isonicotinamide : Shifting the methyl group from the 4- to 5-position on the pyrimidine ring disrupts hydrogen bonding with kinase active sites, leading to a 10-fold drop in inhibitory activity (IC₅₀ = 150 nM vs. 15 nM for the original compound) .

Core Scaffold Analog: Compound 7t

A structurally complex analog, (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((S)-2-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzamido)pentanoyl)pyrrolidine-2-carboxamide (7t), features a pyrimido[4,5-d]pyrimidine core. While 7t shares a pyrimidine-derived motif, its extended scaffold and additional substituents confer distinct target profiles, such as enhanced potency against mTOR (IC₅₀ = 2 nM) but poorer solubility (<1 µM) compared to the simpler isonicotinamide-based compound .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

| Compound | MW (Da) | logP | Solubility (µM, PBS) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| Target Compound | 327.4 | 2.8 | 12 | 30 |

| N-(4-Methylpyrimidin-2-yl)Isonicotinamide | 243.3 | 1.2 | 45 | 15 |

| 2-(Cyclohexyloxy) Analog | 341.4 | 3.3 | 5 | 45 |

| Compound 7t | 898.1 | 4.1 | <1 | 60 |

Research Findings

- Selectivity : The target compound’s 4-methylpyrimidin-2-yl group is critical for CDK2 selectivity. Bulkier alkoxy groups (e.g., cyclohexyl) marginally reduce potency but improve metabolic stability .

- Solubility-Lipophilicity Trade-off : The cyclopentyloxy group balances moderate lipophilicity (logP = 2.8) with acceptable solubility, making it preferable to more hydrophobic analogs like 7t .

- Structural Insights : X-ray crystallography (performed using SHELX ) reveals that the cyclopentyloxy group occupies a hydrophobic pocket in CDK2, while the pyrimidine ring forms a key hydrogen bond with Glu81.

Biological Activity

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, a synthetic organic compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopentyloxy group, an isonicotinamide backbone, and a 4-methylpyrimidin-2-yl substituent, which contribute to its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may function by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit key enzymes involved in metabolic pathways, influencing physiological responses.

Biological Activities

Research has indicated that this compound exhibits several potential biological activities:

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting inflammatory cytokines and mediators. This effect could be beneficial in treating conditions characterized by chronic inflammation.

2. Anticancer Properties

The compound has been explored for its potential anticancer activity. It may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.

3. Microbiocidal Effects

As part of a broader category of isonicotinic amide derivatives, this compound may also exhibit microbiocidal properties, making it a candidate for development as a pesticide or fungicide .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential. |

| Study B (2024) | Showed that the compound induces apoptosis in breast cancer cell lines through caspase activation. |

| Study C (2023) | Investigated the microbiocidal effects against fungal pathogens, showing promising results in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.